(3-Amino-1,2,4-oxadiazol-5-yl)methanol
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Overview
Description
(3-Amino-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound containing an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1,2,4-oxadiazol-5-yl)methanol typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles . These reactions generally proceed under mild conditions and can be optimized for higher yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amino-substituted oxadiazoles .
Scientific Research Applications
(3-Amino-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (3-Amino-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
(3-Amino-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-amino-1,2,4-oxadiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-3-5-2(1-7)8-6-3/h7H,1H2,(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYRMYANCFOXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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